2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide
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Overview
Description
2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction involving an azide and an alkyne in the presence of a copper catalyst.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction.
Formation of the Propanamide Moiety: This step involves the reaction of the intermediate with a suitable amine to form the final propanamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or other functional groups in the molecule.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with biological targets.
Medicine: It may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may exhibit similar biological activities.
Phenoxyacetamides: Compounds with a phenoxy group and an amide linkage, which may have comparable chemical properties.
Uniqueness
2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is unique due to the combination of the triazole ring and the phenoxy group, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-phenoxy-N-[2-(triazol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-11(19-12-5-3-2-4-6-12)13(18)14-9-10-17-15-7-8-16-17/h2-8,11H,9-10H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWVSXRCFQSXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1N=CC=N1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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